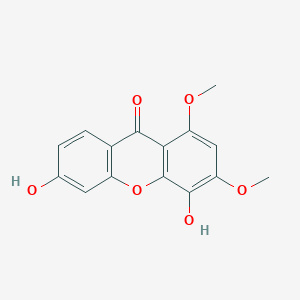
4,6-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one is a derivative of xanthone, a class of oxygen-containing heterocycles known for their diverse biological activities. Xanthones are characterized by a dibenzo-γ-pyrone framework, which contributes to their pharmacological properties . This compound, with its specific substitution pattern, exhibits unique chemical and biological properties that make it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one typically involves the condensation of a salicylic acid derivative with a phenol derivative. This reaction can be catalyzed by various agents, including zinc chloride and phosphoryl chloride, to improve yield and reduce reaction time . Additionally, microwave heating has been employed to enhance the efficiency of the synthesis .
Industrial Production Methods
Industrial production of xanthone derivatives, including this compound, often utilizes large-scale organic synthesis techniques. These methods may involve continuous flow reactors and advanced catalytic systems to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms in the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Zinc chloride, phosphoryl chloride, palladium, copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4,6-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer and neuroprotective effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 4,6-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and modulate signaling pathways, leading to its observed biological effects. For instance, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other xanthone derivatives such as:
- 1,3-Dihydroxy-9H-xanthen-9-one
- 3,6-Dimethoxy-9H-xanthen-9-one
- 1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one .
Uniqueness
4,6-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
112430-60-1 |
|---|---|
Molekularformel |
C15H12O6 |
Molekulargewicht |
288.25 g/mol |
IUPAC-Name |
4,6-dihydroxy-1,3-dimethoxyxanthen-9-one |
InChI |
InChI=1S/C15H12O6/c1-19-10-6-11(20-2)14(18)15-12(10)13(17)8-4-3-7(16)5-9(8)21-15/h3-6,16,18H,1-2H3 |
InChI-Schlüssel |
KTUWEEZXWATIOS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C2=C1C(=O)C3=C(O2)C=C(C=C3)O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



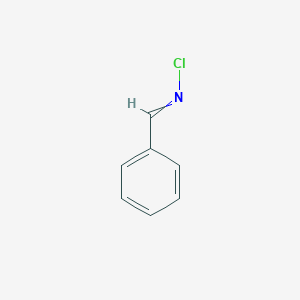
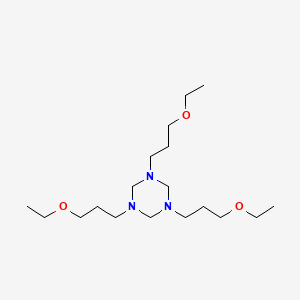

![Ethyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoate](/img/structure/B14311095.png)
![1-[(Furan-2-yl)methyl]-2,2,5,5-tetramethyl-1,2,5-azadisilolidine](/img/structure/B14311103.png)
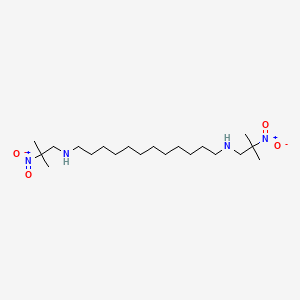

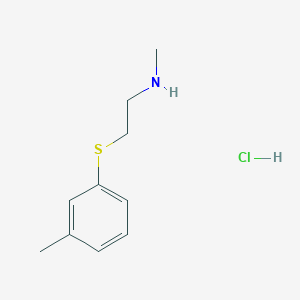
![1-[(4-Chlorophenoxy)(1H-1,2,4-triazol-1-yl)phosphoryl]pyridin-1-ium](/img/structure/B14311132.png)
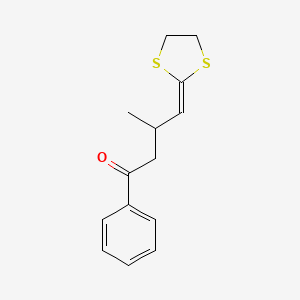
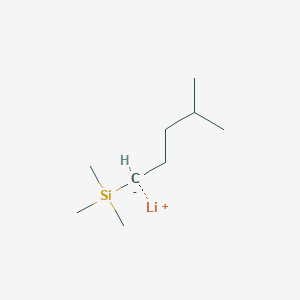
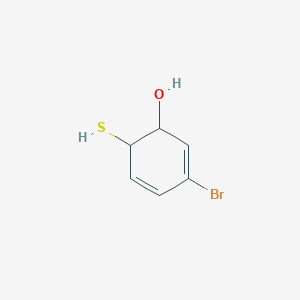
![3-[2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl]-2,3-dimethylcyclohexan-1-one](/img/structure/B14311156.png)
